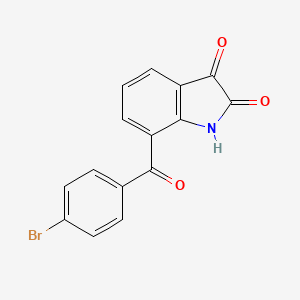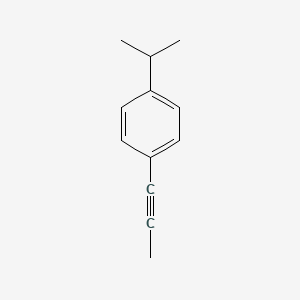
Intedanib-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Intedanib-d3: is a deuterated form of nintedanib, a small molecule tyrosine kinase inhibitor. It is primarily used in scientific research as a stable isotope-labeled compound. Nintedanib itself is known for its role in treating idiopathic pulmonary fibrosis and certain types of cancer by inhibiting multiple signaling pathways involved in angiogenesis and fibrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Intedanib-d3 involves several key steps:
Condensation Reaction: The initial step involves a condensation reaction between 4-(R acetate-2-yl)-3-nitrobenzoate and trimethyl orthobenzoate to form (E)-4-[(2-methoxybenzylidene) R acetate-2-yl]-3-nitrobenzoate.
Reduction and Cyclization: The final steps involve reduction and cyclization reactions to produce nintedanib, which is then deuterated to obtain this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be economical and environmentally friendly, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Intedanib-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of acid or base catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can regenerate precursor compounds .
Scientific Research Applications
Intedanib-d3 has a wide range of applications in scientific research:
Mechanism of Action
Intedanib-d3, like nintedanib, acts as a multi-targeted tyrosine kinase inhibitor. It inhibits several receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs), including:
- Vascular Endothelial Growth Factor Receptor (VEGFR)
- Platelet-Derived Growth Factor Receptor (PDGFR)
- Fibroblast Growth Factor Receptor (FGFR)
By inhibiting these pathways, this compound prevents the proliferation and differentiation of fibroblasts, thereby reducing fibrosis and angiogenesis .
Comparison with Similar Compounds
- Nintedanib: The non-deuterated form, used in treating idiopathic pulmonary fibrosis and certain cancers .
- Pirfenidone: Another antifibrotic agent used in the treatment of idiopathic pulmonary fibrosis .
Uniqueness: Intedanib-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements in research settings. This makes it particularly valuable in pharmacokinetic and metabolic studies .
Properties
IUPAC Name |
methyl 2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuteriomethyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMDPSXJELVGJG-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl (5R)-5-[(1R,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B588028.png)












